molecular formula C15H11BrN4O2 B11022232 N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11022232
M. Wt: 359.18 g/mol
InChI Key: ZQMYOAOWIQHTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives. This compound is characterized by the presence of a bromophenyl group and a benzotriazinone moiety, making it a molecule of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors such as o-nitroaniline derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the benzotriazinone intermediate.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzotriazinone compounds.

Scientific Research Applications

N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties may find applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and benzotriazinone core can interact with active sites or binding pockets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: Similar structure but with the bromine atom in a different position.

    N-(3-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: Chlorine instead of bromine.

    N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propionamide: Different acyl group.

Uniqueness

N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is unique due to its specific substitution pattern and the combination of the bromophenyl group with the benzotriazinone core. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H11BrN4O2

Molecular Weight

359.18 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C15H11BrN4O2/c16-10-4-3-5-11(8-10)17-14(21)9-20-15(22)12-6-1-2-7-13(12)18-19-20/h1-8H,9H2,(H,17,21)

InChI Key

ZQMYOAOWIQHTBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.